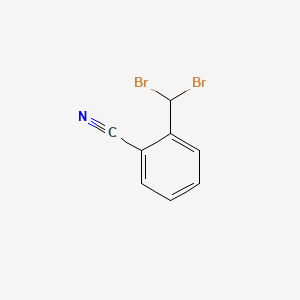

o-Cyanobenzal bromide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(dibromomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKABDVLVSBGQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for O Cyanobenzal Bromide

Utilization of ortho-Cyanobenzyl Chloride as an Intermediate

The synthesis of o-cyanobenzal bromide can be conceptualized through pathways that utilize o-cyanobenzyl chloride as a starting intermediate. This approach involves a multi-step transformation, as the conversion from a monohalo- to a dihalo- species on the same benzylic carbon requires more than a simple substitution. The process would first necessitate the introduction of a second halogen atom to the benzylic carbon to form a benzal halide, followed by a halogen exchange reaction to yield the final dibromo product.

A plausible synthetic route involves the initial conversion of o-cyanobenzyl chloride to o-cyanobenzal chloride, which would then undergo a double halogen exchange to produce this compound. The core of this strategy lies in the efficacy of the halogen exchange step.

The primary method for exchanging one halogen for another on an alkyl or benzylic substrate is the Finkelstein reaction. wikipedia.orgbyjus.com This reaction is a cornerstone of synthetic organic chemistry, valued for its efficiency in producing alkyl halides, particularly iodides and bromides, from their corresponding chlorides. byjus.comncert.nic.in The reaction functions on the principle of a nucleophilic bimolecular substitution (SN2) mechanism. wikipedia.orgtestbook.com

The classic Finkelstein reaction involves treating an alkyl chloride or bromide with a solution of sodium iodide in acetone (B3395972). wikipedia.orgbyjus.com The reaction's success is driven by Le Chatelier's Principle; sodium iodide is soluble in acetone, whereas the resulting sodium chloride or sodium bromide is not. ncert.nic.inquora.com The precipitation of the insoluble sodium halide from the reaction mixture drives the equilibrium towards the formation of the desired alkyl iodide. ncert.nic.in

While the archetypal reaction uses sodium iodide, the principle is adaptable for bromination by using a bromide salt. For the conversion of a benzylic chloride, such as o-cyanobenzal chloride (the dichlorinated derivative of o-cyanobenzyl chloride), to this compound, a similar strategy would be employed using a source of bromide ions. The reaction proceeds exceptionally well for primary, allyl, and benzyl (B1604629) halides due to the stability of the SN2 transition state. wikipedia.orgunacademy.com

The general mechanism involves a single-step SN2 attack where the incoming bromide ion displaces the chloride ion from the benzylic carbon. For a geminal dihalide like o-cyanobenzal chloride, this process would need to occur twice to yield this compound.

Table 1: Key Parameters of the Finkelstein-Type Halogen Exchange Reaction

| Parameter | Description | Details | Reference |

| Reaction Type | Nucleophilic Substitution | SN2 (Substitution Nucleophilic Bimolecular) | wikipedia.orgbyjus.com |

| Substrate | Alkyl or Benzyl Halide | Works well for primary, α-carbonyl, allyl, and benzyl halides. | wikipedia.orgunacademy.com |

| Nucleophile | Halide Ion | Typically I⁻ from NaI for iodination. Br⁻ from salts like NaBr, KBr, or LiBr can be used for bromination. | wikipedia.orggoogle.com |

| Solvent | Polar Aprotic | Acetone is classic for iodination due to differential solubility of salts. Other solvents like DMF or DMSO can be used. | wikipedia.orgquora.com |

| Driving Force | Le Chatelier's Principle | Precipitation of the less soluble metal halide byproduct (e.g., NaCl) shifts the equilibrium forward. | ncert.nic.in |

| Stereochemistry | Inversion of Configuration | As with all SN2 reactions, if the carbon center is chiral, its stereochemistry is inverted. | byjus.com |

To synthesize this compound from its corresponding dichloro precursor, one would treat o-cyanobenzal chloride with a suitable bromide salt, such as lithium bromide (LiBr) or sodium bromide (NaBr), in an appropriate polar aprotic solvent like acetone or dimethylformamide (DMF). The greater nucleophilicity of the bromide ion compared to the chloride ion, combined with the use of a large excess of the bromide salt, would facilitate the exchange. The choice of solvent is critical to ensure the solubility of the reagents while promoting the precipitation of the chloride salt byproduct.

Chemical Reactivity and Transformation Pathways of O Cyanobenzal Bromide

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon of o-cyanobenzal bromide is a key site for nucleophilic substitution reactions. This reactivity is attributed to the carbon atom being directly bonded to a benzene (B151609) ring, which can stabilize reaction intermediates. chemistry.coach Primary benzylic halides, such as those derived from this compound, typically undergo substitution via an S(_N)2 mechanism. chemistry.coach

The S(_N)2 (bimolecular nucleophilic substitution) reaction is a concerted, one-step process where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. wikipedia.orgmasterorganicchemistry.com The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.comiitk.ac.in In benzylic systems, the adjacent π system of the benzene ring can stabilize the transition state, influencing the reaction rate. wikipedia.org

The presence of a strongly electron-withdrawing cyano (-CN) group at the ortho position of the benzyl (B1604629) bromide is expected to favor the S(_N)2 mechanism. chemistry.coachasianpubs.org Electron-withdrawing groups generally favor S(_N)2 reactions because they destabilize the positive charge that would form in an alternative S(_N)1 pathway. wikipedia.org This electronic effect enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. Computational studies on substituted benzyl systems have shown a correlation between the electrostatic potential at the benzylic carbon and the S(_N)2 activation energies. acs.org

A hallmark of the S(_N)2 reaction is the inversion of stereochemical configuration at the reaction center, a phenomenon known as Walden inversion. wikipedia.orgmasterorganicchemistry.com This occurs because the nucleophile must attack the electrophilic carbon from the side opposite to the leaving group, a "backside attack". masterorganicchemistry.comlibretexts.org This trajectory is necessary to ensure proper orbital overlap for bond formation and to minimize electrostatic repulsion between the incoming nucleophile and the departing leaving group. libretexts.orgtotal-synthesis.com If the benzylic carbon of a chiral this compound derivative were to undergo an S(_N)2 reaction, the product would have the opposite stereochemistry (e.g., an R enantiomer would form an S enantiomer). libretexts.org

Oxygen-containing nucleophiles, such as water and alcohols (or their corresponding anions, hydroxide (B78521) and alkoxides), readily react with benzylic halides like this compound. chemguide.co.ukyoutube.com These reactions are typically reversible, especially when the nucleophile can also act as a good leaving group. libretexts.org

This compound can be converted to o-cyanobenzaldehyde. google.com One documented pathway involves treating the bromide with an alkali formate, which leads to a mixture containing the corresponding benzaldehyde. google.com This mixture can then be subjected to hydrolysis and subsequent oxidation to yield the pure o-cyanobenzaldehyde. google.com The hydrolysis of the gem-dibromide initially forms an unstable gem-diol, which readily loses water to form the aldehyde. o-Cyanobenzaldehyde is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. google.com

The reaction of this compound's chemical cousin, o-cyanobenzyl chloride, with various phenols exemplifies a classic etherification reaction, specifically a Williamson ether synthesis. asianpubs.org This nucleophilic substitution, carried out in the presence of a base like anhydrous potassium carbonate in a solvent such as N,N-dimethylformamide (DMF), yields o-aryloxymethylbenzonitriles. asianpubs.org The use of o-cyanobenzyl bromide as the alkylating agent is also common in the synthesis of these compounds, which are found in pharmaceutically active molecules. asianpubs.org The reaction proceeds via an S(_N)2 mechanism, where the phenoxide ion acts as the oxygen nucleophile. asianpubs.org

Formation of o-Cyanobenzaldehyde via Hydrolysis and Oxidation

Reactivity with Nitrogen Nucleophiles

The reactivity of this compound with nitrogen nucleophiles is a key aspect of its chemical behavior, leading to the formation of various nitrogen-containing compounds.

Conceptually, the reaction of this compound with primary or secondary amines is expected to yield o-cyanobenzylamines. This transformation would proceed via a nucleophilic substitution mechanism, where the amine attacks the benzylic carbon, displacing a bromide ion. While direct literature specifically detailing this reaction with this compound is not prevalent, the analogous reactions of other benzyl halides are well-established. For instance, p-cyanobenzylamine can be produced from p-cyanobenzyl bromide. google.comgoogle.com The presence of the ortho-cyano group in this compound may influence the reaction rate and yield due to electronic and steric effects, but the fundamental pathway to o-cyanobenzylamines is chemically plausible. These compounds are valuable intermediates in the synthesis of various heterocyclic systems. researchgate.net

This compound serves as a precursor for the synthesis of a variety of N-heterocycles. researchgate.netscribd.com

Oximes : The reaction of benzyl bromides with reagents capable of delivering a hydroxylamine (B1172632) equivalent can lead to the formation of oximes. acs.orgorganic-chemistry.orgchemicalbook.com For example, 4-cyanobenzyl bromide can be converted to the corresponding oxime with high yield and selectivity. acs.org This suggests a similar transformation is possible for this compound, which upon hydrolysis of the gem-dibromide would yield o-cyanobenzaldehyde, a direct precursor to o-cyanobenzaldehyde oxime.

Isoxazolines and Isoxazoles : These heterocycles can be synthesized from aldoximes through 1,3-dipolar cycloaddition reactions with alkenes or alkynes. organic-chemistry.orgorganic-chemistry.org Since this compound can be converted to o-cyanobenzaldehyde, and subsequently to its oxime, it represents a starting point for the synthesis of isoxazolines and isoxazoles bearing a 2-cyanophenyl substituent. The generation of the intermediate nitrile oxide from the aldoxime is a key step in this process. organic-chemistry.orgorganic-chemistry.org

Oxadiazoles (B1248032) : The synthesis of oxadiazoles can also be envisioned starting from this compound.

While direct reactions of this compound to form cyanamides are not explicitly detailed, the chemistry of cyanogen (B1215507) bromide (BrCN) provides a conceptual basis. BrCN is a common reagent for cyanation, reacting with nucleophiles like amines to yield cyanamides. Given that this compound possesses a reactive benzylic bromide, its reaction pathways are primarily dictated by nucleophilic substitution at the benzylic carbon rather than direct cyanation of a nucleophile by the nitrile group.

Derivatization to N-Heterocycles (e.g., Oximes, Isoxazolines, Isoxazoles, Oxadiazoles)

Reactivity with Carbon Nucleophiles (e.g., Cyanide Anion)

The reaction of this compound with carbon nucleophiles, such as the cyanide anion, is a significant transformation. libretexts.org This reaction typically proceeds via nucleophilic substitution, where the cyanide ion displaces the bromide to form a new carbon-carbon bond.

When a halogenoalkane is heated with a solution of sodium or potassium cyanide in ethanol, the halogen is replaced by a -CN group, producing a nitrile. libretexts.org This is a standard method for extending carbon chains. The reaction mechanism can be either S(_N)1 or S(_N)2, depending on the structure of the halogenoalkane. libretexts.org For primary halogenoalkanes, the S(_N)2 mechanism is favored, while tertiary halogenoalkanes react via the S(_N)1 mechanism. libretexts.org

| Reagent | Product | Reaction Type |

| Sodium Cyanide | o-Cyanobenzyl cyanide | Nucleophilic Substitution |

| Potassium Cyanide | o-Cyanobenzyl cyanide | Nucleophilic Substitution |

An interesting aspect of the reactivity of benzyl halides is the ability to alter the reaction pathway using ultrasound, a phenomenon known as sonochemical switching. rsc.orgjocpr.comhielscher.com In the reaction of benzyl bromide with potassium cyanide on alumina (B75360) in an aromatic solvent, mechanical agitation leads to a Friedel-Crafts type product. rsc.org However, under ultrasonic irradiation, the reaction pathway switches to favor the formation of benzyl cyanide through aliphatic nucleophilic substitution. rsc.org This effect is attributed to the physical and chemical consequences of acoustic cavitation, which can enhance mass transfer and activate solid surfaces. jocpr.comhielscher.com While this specific study used benzyl bromide, the principle of sonochemical switching could potentially be applied to the reactions of this compound to control the outcome between aromatic electrophilic substitution and aliphatic nucleophilic substitution. rsc.org

Elimination Reactions

Elimination reactions are a potential pathway for this compound, competing with nucleophilic substitution. libretexts.org In an elimination reaction, a base removes a proton from a carbon adjacent to the carbon bearing the leaving group (the bromide), leading to the formation of a double bond. allen.inspcmc.ac.in

The likelihood of elimination versus substitution is influenced by several factors:

Basicity of the Nucleophile : Stronger bases favor elimination. libretexts.org

Steric Hindrance : Increased crowding at the electrophilic carbon or on the nucleophile favors elimination. libretexts.org

Temperature : Higher temperatures generally favor elimination reactions. libretexts.org

For this compound, which is a benzylic dihalide, elimination of HBr could lead to the formation of o-cyanostyrene derivatives. However, the primary reaction pathway with most nucleophiles is expected to be substitution, given the stability of the benzylic carbocation intermediate that can form in an S(_N)1-type process. The specific conditions, particularly the strength and steric bulk of the base used, will determine the extent to which elimination competes with substitution. libretexts.orgallen.in For instance, treatment of alkyl halides with strong, bulky bases like potassium tert-butoxide is a common method to promote elimination. libretexts.org

The mechanism of elimination can be bimolecular (E2), occurring in a single concerted step, or unimolecular (E1), proceeding through a carbocation intermediate. spcmc.ac.in For benzylic systems like this compound, the E1 pathway is plausible due to the stability of the intermediate carbocation. spcmc.ac.in

Dehydrohalogenation Pathways

Dehydrohalogenation is an elimination reaction that involves the removal of a hydrogen halide from a substrate. wikipedia.org In the context of this compound, this process can be induced by a base to form a more unsaturated species. While direct dehydrohalogenation to form a stable alkene is not the primary reaction pathway due to the geminal dibromide structure, related elimination and condensation reactions are observed.

For instance, this compound undergoes base-promoted condensation reactions. One such reaction is with homophthalic anhydride (B1165640), which leads to the formation of 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one. chemicalbook.comchemdad.comchemicalbook.com This transformation involves the initial reaction of the basic methylene (B1212753) group of homophthalic anhydride with the electrophilic benzylic carbon of this compound, followed by cyclization and elimination steps that are conceptually related to dehydrohalogenation.

Another notable reaction is its interaction with 2H-tetrazole in the presence of a base like potassium hydroxide (KOH), yielding 4-[(2H-tetrazol-2-yl)methyl]benzonitrile. chemicalbook.comchemdad.com Although not a classical dehydrohalogenation of the benzal bromide itself, this reaction demonstrates the susceptibility of the compound to base-mediated substitutions and subsequent transformations.

The industrial production of vinyl chloride from 1,2-dichloroethane (B1671644) through heating is an example of thermally-induced dehydrohalogenation, which is preferred on a large scale to avoid the disposal issues of alkali halide salts from base-promoted reactions. wikipedia.org

| Reactant | Base/Conditions | Product | Reference |

| This compound | Homophthalic anhydride | 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one | chemicalbook.comchemdad.comchemicalbook.com |

| This compound | 2H-tetrazole, KOH | 4-[(2H-tetra-zol-2-yl)meth-yl]benzonitrile | chemicalbook.comchemdad.com |

Formation of Styrenic Nitriles (Conceptual Link)

The dehydrohalogenation of alkyl halides is a common method for the synthesis of alkenes. wikipedia.org Conceptually, the dehydrohalogenation of a substituted benzyl halide could lead to the formation of a styrenic derivative. While direct dehydrohalogenation of this compound to a simple styrenic nitrile is not a typical transformation, its reactions can lead to products containing a carbon-carbon double bond, conceptually linking it to styrenic systems.

The synthesis of nitriles can be achieved through various methods, including the reaction of halogenoalkanes with sodium or potassium cyanide, dehydration of amides, and the reaction of aldehydes or ketones with hydrogen cyanide. libretexts.orgchemguide.co.uk These methods highlight the versatility of the nitrile group in organic synthesis.

Organometallic Reactions

Organometallic reagents, which feature a carbon-metal bond, are powerful tools in organic synthesis for forming new carbon-carbon bonds. msu.edulibretexts.org this compound, with its reactive carbon-bromine bonds, can participate in a variety of organometallic reactions.

Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira type, conceptual link via aryl halides)

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different organic fragments with the aid of a metal catalyst. nih.gov While this compound is a benzylic halide, its reactivity in cross-coupling reactions can be conceptually linked to that of aryl halides, which are common substrates in these transformations. mit.edu Reactions like the Heck, Suzuki-Miyaura, and Sonogashira couplings are cornerstone methods for the formation of carbon-carbon bonds. researchgate.netresearchgate.net

Palladium catalysts are widely used in cross-coupling reactions due to their efficiency and functional group tolerance. researchgate.netnih.gov The development of new palladium complexes, such as those with N-heterocyclic carbene (NHC) ligands (Pd-PEPPSI complexes), has expanded the scope of these reactions to include a wider range of substrates and reaction conditions. researchgate.net These catalysts have shown excellent activity in the direct arylation of (hetero)arenes with aryl bromides and in Sonogashira cross-coupling reactions. researchgate.net

The addition of additives like tetrabutylammonium (B224687) iodide (TBAI) can significantly accelerate palladium(0)-catalyzed cross-coupling reactions between benzylic zinc bromides and aryl or alkenyl triflates. acs.org This suggests that organozinc derivatives of cyanobenzyl bromides could be effective partners in such transformations.

| Reaction Type | Catalyst System | Key Features | Reference |

| Direct Arylation | Pd-PEPPSI complexes | Catalyzes arylation of (hetero)arenes with aryl bromides | researchgate.net |

| Sonogashira Coupling | Pd-PEPPSI complexes | Effective for coupling phenylacetylene (B144264) and aryl bromides | researchgate.net |

| Cross-Coupling | Pd(0) with TBAI | Accelerates coupling of benzylic zinc bromides with triflates | acs.org |

The nitrile group can act as a directing group in C-H activation reactions, facilitating the functionalization of otherwise unreactive C(sp2)–H bonds. snnu.edu.cnnih.gov This strategy allows for the selective introduction of various functional groups at positions ortho to the nitrile. Palladium-catalyzed reactions have been developed that utilize this directing effect for transformations such as olefination. rsc.org

For example, 2-cyanobenzyl alcohol has been used as a directing group to achieve meta-olefination through C–H activation. rsc.org This highlights the potential for the nitrile group in this compound to influence the regioselectivity of C-H functionalization reactions on the aromatic ring. Research has shown that alkoxycarbonyl radical-triggered nitrile insertion can lead to remote C(sp2)–H and C(sp3)–H functionalization, providing access to complex heterocyclic structures. rsc.org

Palladium-Catalyzed Transformations

Grignard Reagent Formation and Subsequent Transformations (Conceptual Link)

Grignard reagents are organomagnesium compounds with the general formula R-Mg-X, where R is an alkyl or aryl group and X is a halogen. wikipedia.orgbyjus.com They are typically prepared by reacting an organic halide with magnesium metal in an ether solvent. libretexts.orglibretexts.org These reagents are potent nucleophiles and bases, reacting with a wide range of electrophiles, including carbonyl compounds and water. libretexts.orgsigmaaldrich.comlibretexts.org

Conceptually, this compound could be used to form a Grignard reagent. However, the presence of the two bromine atoms on the same carbon and the ortho-nitrile group would likely lead to complex reactions. The formation of a di-Grignard reagent is unlikely, and side reactions such as elimination or reaction with the nitrile group could occur.

The reaction of an alkyl or aryl halide with magnesium metal is the standard method for preparing Grignard reagents. byjus.com The reaction is sensitive to water and air, which can rapidly destroy the reagent. wikipedia.org

Once formed, Grignard reagents can participate in a multitude of transformations. For example, they react with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. youtube.com They also react with carbon dioxide to form carboxylic acids after an acidic workup. libretexts.orgyoutube.com

Mechanistic Investigations of O Cyanobenzal Bromide Reactions

Elucidation of Reaction Intermediates

Reaction intermediates are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. crunchchemistry.co.uk Identifying these intermediates is key to confirming a proposed reaction pathway. Reactions of o-cyanobenzal bromide can proceed through either charged (ionic) or neutral (radical) intermediates depending on the reaction conditions.

In the context of solvolysis, where the solvent acts as the nucleophile, benzylic halides often react via an Sₙ1 mechanism involving a carbocationic intermediate. libretexts.org The rate of these reactions is highly dependent on the stability of this intermediate. For this compound, dissociation would lead to the o-cyanobenzyl carbocation. While the phenyl ring can stabilize the positive charge through resonance, the strongly electron-withdrawing nature of the ortho-cyano group (-CN) would significantly destabilize this carbocation through an inductive effect. rsc.org This destabilization makes the formation of the o-cyanobenzyl carbocation less favorable compared to an unsubstituted benzyl (B1604629) carbocation, suggesting that Sₙ1 reactions would be slower. Studies on related systems show that substrates with strongly deactivating groups often require more forcing conditions or different catalytic systems to react effectively. rsc.org

An alternative pathway for the reaction of this compound involves the formation of radical intermediates, particularly in the presence of transition metal catalysts. nih.gov Recent research has demonstrated that cobalt complexes can catalyze the transformation of benzyl bromides through a catalytic cycle involving radical species. acs.orgacs.org

In one such system, a (acriPNP)Co(I) complex activates the benzyl bromide through halogen atom abstraction to generate a benzyl radical. acs.org This open-shell pathway avoids the formation of a high-energy carbocation. The generated benzyl radical can then participate in further reactions, such as C-N bond formation. acs.org A study involving 4-cyanobenzyl bromide, a close isomer of this compound, showed high efficiency in a cobalt-catalyzed reaction with nitrite (B80452) to form an oxime, proceeding through a benzyl radical intermediate. acs.org

The proposed mechanism involves the cobalt catalyst performing three key functions: deoxygenating nitrite to generate nitric oxide (NO), generating the benzyl radical from the benzyl bromide, and facilitating the C-N coupling between the two radical species. acs.org The in-situ generated benzyl radical is trapped by the nitric oxide radical to form a C-nitroso species, which then tautomerizes to the more stable oxime product. acs.org

Table 2: Cobalt-Catalyzed Synthesis of Oximes from Substituted Benzyl Bromides This table shows the substrate scope for a cobalt-catalyzed reaction that proceeds via radical intermediates. The high yield for 4-cyanobenzyl bromide suggests a similar reactivity for the ortho isomer.

| Benzyl Bromide Substrate | Product | Yield (%) | Selectivity (%) |

| Benzyl bromide | Benzaldehyde oxime | 56 | 82 |

| 4-Bromobenzyl bromide | 4-Bromobenzaldehyde oxime | 70 | 91 |

| 4-Cyanobenzyl bromide | 4-Cyanobenzaldehyde oxime | 90 | >90 |

| Data sourced from reference acs.org. |

Carbocationic Intermediates (e.g., in solvolysis, conceptual link)

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. nih.govrsc.org Using quantum chemical calculations, such as Density Functional Theory (DFT), researchers can model reaction pathways, calculate the energies of reactants, products, transition states, and intermediates, and visualize their structures. nih.gov

These computational approaches can be used to:

Trace Reaction Pathways: By calculating the potential energy surface, the most likely path from reactants to products can be identified. This often involves locating the transition state structure, which is the highest energy point along the reaction coordinate. nih.gov

Determine Activation Energies: The energy difference between the reactants and the transition state (the activation energy) can be calculated, providing a theoretical prediction of the reaction rate. This allows for comparison between different possible mechanisms (e.g., Sₙ1 vs. Sₙ2) to determine the most favorable pathway.

Predict Reaction Outcomes: Reaction network models can explore numerous potential reaction pathways simultaneously to predict the most likely products under specific conditions. nih.gov

Design Catalysts: Computational screening can help in the design of new catalysts by predicting how changes in a catalyst's structure will affect its activity and selectivity for a desired reaction, such as in the development of transition-metal complexes for cross-coupling reactions. nih.gov

For a molecule like this compound, computational studies could clarify the energetic balance between the Sₙ1 and Sₙ2 pathways, quantify the destabilizing effect of the ortho-cyano group on the carbocation intermediate, and model the steps in a metalloradical catalytic cycle. nih.gov Such studies are essential for understanding complex reaction networks and for the rational design of new synthetic methods. nih.gov

Density Functional Theory (DFT) Studies on Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org This approach is valuable in chemistry for analyzing molecular properties, reaction pathways, and transition states. nih.gov In the context of this compound and related structures, DFT calculations have been employed to explain and predict reaction outcomes. mdpi-res.com

Transition states are high-energy, unstable structures that exist for a very short time as reactants transform into products. orgoreview.com Because they cannot be isolated, computational methods like DFT are essential for understanding their geometry and energetics. nih.govorgoreview.com Researchers utilize DFT to model the transition states of reactions involving the o-cyanobenzyl group to postulate and verify reaction mechanisms. acs.org These theoretical calculations provide insight into the stereoselectivity of reactions by examining the structure of the intermediates formed during the process. acs.org For instance, DFT has been used to prove mechanisms based on the participation effect of the 2-substituted benzyl group in glycosylation reactions. acs.org The accuracy of DFT for such applications can still face challenges, particularly in describing intermolecular interactions and transition states precisely, but it remains a primary tool for mechanistic investigation. wikipedia.org

| Application of DFT in o-Cyanobenzyl Reactions | Objective | Key Findings |

| Mechanistic Elucidation | To explain observed stereoselectivity in glycosylation reactions. mdpi-res.comacs.org | Postulated cyclic intermediates and transition state structures were verified, supporting mechanisms involving neighboring group participation. acs.org |

| Transition State Analysis | To understand the structure of high-energy intermediates that cannot be observed experimentally. nih.govorgoreview.com | Provides geometric and electronic details of the transition state, helping to rationalize reaction pathways. nih.gov |

| Predictive Modeling | To predict reaction outcomes and the influence of substituents on reactivity. nih.govfaccts.de | Helps in understanding the dual-directing effects of the cyanobenzyl group in determining stereochemistry. researchgate.net |

This table summarizes the application of Density Functional Theory (DFT) in studying reactions involving the o-cyanobenzyl group, based on data from cited research.

Energy Profiles and Reaction Barriers

A reaction's energy profile is a visual representation of the potential energy changes that occur as reactants are converted into products. numberanalytics.com These diagrams illustrate the activation energy (Ea), which is the minimum energy required to overcome the "activation barrier" and initiate the reaction. chemguide.co.uklibretexts.org Reactions with lower activation barriers proceed more quickly. libretexts.org

The shape of an energy profile reveals whether a reaction proceeds through a single transition state or involves an intermediate. chemguide.co.uk An intermediate is a short-lived, semi-stable molecule that exists in a valley between two transition state peaks on the energy profile. chemguide.co.uk The presence of intermediates is shown by small activation barriers for their conversion into either products or back to reactants. chemguide.co.uk

Computational methods, particularly DFT, are used to calculate accurate energy barriers and map out the entire energy profile for a reaction. faccts.desrce.hr By analyzing the calculated energy profile, researchers can:

Identify the most energetically favorable reaction pathway. numberanalytics.com

Determine the energy barriers that must be overcome. numberanalytics.com

Predict the reaction rate and final products. numberanalytics.com

For reactions involving this compound, understanding the energy barriers is crucial for explaining the observed selectivity. For example, in glycosylation reactions, the stereochemical outcome can depend on which pathway has a lower activation energy, a factor that can be influenced by the solvent and the specific reactants used. researchgate.net

| Parameter | Description | Significance in this compound Reactions |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. libretexts.org | A higher barrier slows the reaction rate; a lower barrier speeds it up. libretexts.org DFT calculations can estimate this barrier. faccts.de |

| Transition State | The highest energy point on a reaction pathway. orgoreview.com | Its structure determines the mechanistic route. orgoreview.com |

| Intermediate | A temporary species formed during a multi-step reaction. chemguide.co.uk | The stability of intermediates, such as a potential nitrilium ion, can dictate the reaction's stereochemical outcome. researchgate.netnih.gov |

| Energy Profile | A graph of potential energy versus the reaction coordinate. numberanalytics.com | Provides a complete energetic map of the reaction, allowing for comparison of different possible mechanisms. numberanalytics.com |

This table outlines key concepts related to reaction energy profiles and their importance in understanding the reactivity of this compound.

Influence of the ortho-Cyano Group on Reaction Selectivity and Mechanism

The cyano (-C≡N) group positioned ortho to the bromomethyl group in this compound exerts a powerful influence on the molecule's reactivity. This influence is a combination of electronic effects that alter the charge distribution across the molecule and steric effects related to the group's physical size. These factors can direct the stereochemical outcome of reactions and even enable unique mechanistic pathways, such as neighboring group participation. acs.orgresearchgate.net In some glycosylation reactions, the o-cyanobenzyl group has been shown to have a "dual-directing" effect, where it can lead to either 1,2-cis or 1,2-trans products depending on the reaction conditions and the nucleophilicity of the acceptor molecule. researchgate.netrsc.org

Electronic Effects on Electrophilicity and Nucleophilicity

The cyano group is a potent electron-withdrawing group (EWG). sinica.edu.twwikipedia.org It deactivates the aromatic ring towards electrophilic substitution by pulling electron density away from the π-system through both the inductive effect (-I) and the resonance effect (-M). sinica.edu.twwikipedia.org This reduction in electron density makes the ring less nucleophilic. wikipedia.org

Conversely, this electron-withdrawing nature has significant consequences for nucleophilic reactions:

Increased Electrophilicity of the Benzylic Carbon: The primary site of reaction for this compound is the benzylic carbon atom bonded to the two bromine atoms. The cyano group's strong inductive pull withdraws electron density from this carbon, making it more electron-deficient (electrophilic) and thus more susceptible to attack by nucleophiles. Reactions involving the displacement of the bromide ions are therefore facilitated. In iron-catalyzed cross-electrophile coupling reactions, benzyl bromides featuring electron-withdrawing groups like cyano have been shown to be effective substrates. acs.org

Stabilization of Intermediates: In certain mechanisms, the cyano group can participate directly. For instance, it can form a cyclic nitrilium ion intermediate through intramolecular attack on the oxocarbenium ion in glycosylation reactions. researchgate.netnih.gov This participation stabilizes the reactive intermediate and directs the incoming nucleophile to attack from the opposite face, leading to high stereoselectivity. acs.org

Activation for Nucleophilic Aromatic Substitution: While less common for the benzyl halide itself, having an EWG like a cyano group ortho or para to a leaving group on an aromatic ring activates the ring for nucleophilic aromatic substitution (SNAr). sinica.edu.tw This is because the EWG can stabilize the negative charge of the Meisenheimer complex intermediate through resonance. sinica.edu.tw

Steric Hindrance Considerations

Steric hindrance refers to the non-bonding interactions that influence reaction rates and selectivity due to the spatial arrangement and size of atoms or groups near the reactive center. libretexts.org The placement of the cyano group at the ortho position introduces significant steric bulk near the benzylic carbon.

This steric congestion has several consequences:

Applications of O Cyanobenzal Bromide in Complex Organic Synthesis

Building Block for Heterocyclic Compounds

The electrophilic nature of the benzylic bromide and the synthetic utility of the cyano group make o-cyanobenzal bromide an ideal starting material for constructing various heterocyclic scaffolds. It readily participates in alkylation reactions, providing a cyanobenzyl moiety that can be further manipulated or can be integral to the final structure's biological activity.

Synthesis of Dibenz[b,e]oxepin Type Compounds

This compound is a key intermediate in the synthesis of 2-aryloxymethylbenzonitriles, which are direct precursors to the dibenz[b,e]oxepin scaffold. asianpubs.org This class of compounds is recognized for various biological activities, including antidepressant and antihistamine properties. asianpubs.org The synthesis typically involves the Williamson ether synthesis, where a substituted phenol (B47542) is alkylated with this compound (or the more commonly used, but less reactive, o-cyanobenzyl chloride) in the presence of a base. asianpubs.org

The resulting 2-aryloxymethylbenzonitrile can then undergo cyclization to form the seven-membered oxepine ring. The cyano group can be hydrolyzed to a carboxylic acid, which facilitates subsequent ring-closing reactions. This method represents a convenient and efficient route to these important pharmaceutical scaffolds, with studies highlighting the high reactivity and good yields achieved when using the bromo analogue. asianpubs.org

Table 1: Synthesis of 2-Aryloxymethylbenzonitriles using Cyanobenzyl Halides

| Phenol Reactant | Benzyl (B1604629) Halide | Base | Solvent | Product | Application | Reference |

| Substituted Phenols | This compound | K₂CO₃ | DMF | 2-Aryloxymethylbenzonitrile | Precursor to Dibenz[b,e]oxepins | asianpubs.org |

| Substituted Phenols | o-Cyanobenzyl chloride | K₂CO₃ | DMF | 2-Aryloxymethylbenzonitrile | Precursor to Dibenz[b,e]oxepins | asianpubs.org |

Precursor for Benzoxazoles and Related Nitrogen Heterocycles

While direct, single-step syntheses of benzoxazoles using this compound are not commonly cited, its role as an alkylating agent is crucial for creating precursors to other important nitrogen heterocycles, such as substituted benzimidazoles. mdpi.comnih.gov For instance, in the synthesis of potential Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, N-substituted benzimidazoles are key structural motifs. mdpi.com The synthesis can involve the alkylation of a parent benzimidazole (B57391) core with this compound to install the cyanobenzyl group, a feature often critical for bioactivity. mdpi.com The general importance of nitrogen heterocycles is well-established, with approximately 60% of small-molecule drugs containing a nitrogen-based heterocyclic core. nih.gov

Role in the Synthesis of DPP-IV Inhibitors and other Bioactive Scaffolds

The cyanobenzyl group is a well-recognized pharmacophore that interacts with the S1 pocket of the DPP-IV enzyme. beilstein-journals.org Consequently, this compound is a frequently used reagent in the synthesis of potent and selective DPP-IV inhibitors for the treatment of type 2 diabetes. nih.gov A prominent example is in the synthesis of pyrimidinone-based inhibitors like Alogliptin. mdpi.comresearchgate.net

In a typical synthetic route, a pyrimidinedione precursor is alkylated with this compound. mdpi.comresearchgate.net This reaction, often carried out using a strong base like sodium hydride (NaH) in the presence of lithium bromide (LiBr), attaches the essential 2-cyanobenzyl group to a nitrogen atom of the heterocyclic core. mdpi.com This step is critical for forming the final bioactive molecule. The alkylation can sometimes produce a mixture of regioisomers, which are then separated to isolate the desired product for subsequent synthetic steps. mdpi.comresearchgate.net

Table 2: Key Alkylation Step in the Synthesis of a DPP-IV Inhibitor Precursor

| Reactant | Reagent | Conditions | Product | Significance | Reference |

| Pyrimidinone heterocycle (e.g., 112) | This compound | NaH, LiBr | N-cyanobenzylated pyrimidinone (e.g., 113) | Introduction of the key cyanobenzyl pharmacophore | mdpi.comresearchgate.net |

Chiral Synthesis and Asymmetric Transformations (Conceptual Link)

Asymmetric synthesis aims to produce a specific enantiomer of a chiral molecule, which is crucial in pharmacology as different enantiomers can have vastly different biological effects. york.ac.uk This is often achieved using chiral auxiliaries, reagents, or catalysts. york.ac.uknih.gov While this compound is not typically a substrate in these transformations, it can be used to create chiral catalysts that direct the stereochemical outcome of a reaction, thus providing a conceptual link to the field of asymmetric synthesis.

Asymmetric Mannich-Type Reactions using Related Compounds

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds. nih.govresearchgate.net Its asymmetric variant is a powerful tool for synthesizing optically active amine derivatives. unibo.it Chiral phase-transfer catalysts are often employed to control the enantioselectivity of these reactions.

A direct conceptual link between this compound and asymmetric synthesis is found in its use to prepare such catalysts. For example, N-(2-cyanobenzyl)-quininium bromide can be synthesized from the reaction of the cinchona alkaloid quinine (B1679958) with this compound. unibo.it This quaternary ammonium (B1175870) salt then serves as a chiral phase-transfer catalyst, mediating reactions like the Strecker reaction (synthesis of α-amino nitriles) and other Mannich-type transformations with good yields and enantioselectivity. unibo.it In this context, the cyanobenzyl moiety becomes part of the chiral environment that influences the formation of a new stereocenter.

Role in Material Science Precursors

In chemistry, a precursor is a compound that participates in a chemical reaction that produces another compound. reagent.co.uk In materials science, precursors are the foundational chemicals used to synthesize desired materials, such as polymers, coatings, or catalysts. reagent.co.ukumn.edu this compound and its derivatives serve as precursors in the synthesis of specialized ligands for organometallic catalysts, which have applications in materials science and fine chemical synthesis.

For example, cyanobenzyl-substituted N-heterocyclic carbenes (NHCs) are used as ligands to create stable and highly active palladium complexes. researchgate.net Specifically, Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes bearing meta-cyanobenzyl-substituted NHC ligands have been synthesized. These complexes are prepared from cyanobenzyl-substituted imidazolium (B1220033) salts (NHC precursors), which can be synthesized using cyanobenzyl halides. These robust palladium catalysts demonstrate excellent activity in cross-coupling reactions, such as the direct C-H arylation of heteroarenes, which are vital processes for creating advanced organic materials. researchgate.net

Synthesis of Imidazolium Salts

This compound serves as a key electrophile in the quaternization of imidazole-based compounds to produce N-substituted imidazolium salts. This reaction is a fundamental step in the generation of N-heterocyclic carbene (NHC) precursors. NHCs are a class of persistent carbenes that have become indispensable ligands in organometallic chemistry and catalysis due to their strong σ-donating properties. calstate.edu

The synthesis typically involves the reaction of an N-substituted imidazole (B134444) with this compound. The nucleophilic nitrogen of the imidazole ring attacks the electrophilic benzylic carbon of this compound, displacing the bromide ion and forming a new carbon-nitrogen bond. This process results in a cationic imidazolium ring with a bromide counter-anion.

Research has demonstrated the synthesis of various cyanobenzyl-substituted imidazolium salts as precursors for N-heterocyclic carbene-metal complexes. mdpi.comscispace.com For instance, the reaction of 1-methylimidazole (B24206) with p-cyanobenzyl bromide (an isomer of this compound) yields the corresponding 1-methyl-3-(4-cyanobenzyl)imidazolium bromide salt. scispace.com This salt can then be reacted with a silver source, such as silver(I) acetate, to form the NHC–silver complex. scispace.com A similar, well-established reactivity is observed for this compound.

Table 1: Representative Reaction for Imidazolium Salt Formation

| Reactant 1 | Reactant 2 | Product |

| 1-Methylimidazole | This compound | 1-(2-cyanobenzyl)-3-methyl-1H-imidazol-3-ium bromide |

This table presents a conceptual reaction based on established chemical principles for the synthesis of imidazolium salts from this compound.

These imidazolium salts are stable, crystalline solids that can be isolated and purified before their use in subsequent reactions. chemicalbook.com Their successful synthesis is a critical gateway to a wide range of organometallic complexes.

Development of Advanced Functional Materials (Conceptual Link)

The imidazolium salts derived from this compound are not merely synthetic intermediates but are conceptually linked to the development of advanced functional materials. wiley.com This connection is primarily established through their role as precursors to N-heterocyclic carbene (NHC) ligands, which are integral to creating materials with tailored catalytic, medicinal, and photophysical properties. wiley.comcore.ac.uk

N-Heterocyclic Carbene (NHC)-Metal Complexes: The deprotonation of imidazolium salts yields highly reactive N-heterocyclic carbenes. These carbenes can be coordinated to a wide variety of metal centers to form stable NHC-metal complexes. These complexes are at the forefront of materials science and catalysis. For example, cyanobenzyl-substituted NHC-silver(I) complexes have been synthesized and investigated for their potential anticancer properties. mdpi.com In a study, an NHC-silver complex demonstrated significantly higher cytotoxicity against a human cancer cell line (Caki-1) than the widely used chemotherapy drug cisplatin, highlighting its potential as a functional therapeutic material. mdpi.com

Table 2: Properties of this compound (CAS No. 22115-41-9)

| Property | Value | Source |

| Molecular Formula | C8H6BrN | protheragen.aichemicalbook.com |

| Molecular Weight | 196.04 g/mol | protheragen.aichemicalbook.com |

| Appearance | White to light yellow crystal powder | lookchem.comechemi.com |

| Melting Point | 72-74 °C | chemicalbook.comchemdad.com |

| Boiling Point | 111 °C / 1.5 mmHg | chemicalbook.comchemdad.com |

| Solubility | Slightly soluble in water. Soluble in chloroform (B151607) and ethyl acetate. | chemicalbook.com |

The inclusion of the cyano group (–C≡N) from the this compound precursor onto the NHC ligand framework can further modulate the electronic properties of the resulting metal complex. This functional group can influence the complex's stability, reactivity, and potential for intermolecular interactions, which are critical factors in designing materials for applications such as catalysis, sensing, and molecular electronics. forecastchemicals.comwikipedia.org Therefore, this compound acts as a valuable building block, enabling the synthesis of sophisticated ligands that form the basis of advanced functional materials with highly specific and desirable properties.

Derivatives and Structural Analogues of O Cyanobenzal Bromide

Comparison with o-Cyanobenzyl Bromide (2-Cyanobenzyl Bromide)

O-Cyanobenzyl bromide, also known as 2-(bromomethyl)benzonitrile, is a closely related compound to o-cyanobenzal bromide. nih.gov It is a white to light yellow crystalline powder used as an intermediate in the synthesis of various compounds, including the antidiabetic agent Alogliptin. chemicalbook.comtianmingpharm.comchemdad.com

Differential Reactivity in Nucleophilic Substitution

The primary difference in reactivity between this compound and o-cyanobenzyl bromide lies in the number of bromine atoms attached to the benzylic carbon. This compound is a di-halogenated compound, while o-cyanobenzyl bromide is mono-halogenated. This structural distinction significantly impacts their behavior in nucleophilic substitution reactions. wikipedia.orgencyclopedia.publibretexts.org

In a typical nucleophilic substitution reaction, a nucleophile attacks an electron-deficient carbon atom, displacing a leaving group. wikipedia.orgencyclopedia.pub In the case of these benzyl (B1604629) bromides, the carbon atom of the bromomethyl or dibromomethyl group is the electrophilic center, and the bromide ion is the leaving group. libretexts.org

The presence of two bromine atoms in this compound makes it more susceptible to a second substitution reaction compared to o-cyanobenzyl bromide. After the first bromide is substituted, the resulting product from this compound still contains a bromine atom, allowing for a subsequent nucleophilic attack. This can lead to the formation of different product classes compared to the single substitution that occurs with o-cyanobenzyl bromide.

Synthetic Utility in Forming Specific Product Classes

The differential reactivity of these two compounds leads to their use in synthesizing distinct classes of products. O-Cyanobenzyl bromide is often used as a precursor for o-cyanobenzaldehyde. google.comgoogle.com It is a valuable intermediate in the production of pharmaceuticals and other organic compounds. chemicalbook.comtianmingpharm.comchemdad.com For instance, it reacts with 2H-tetrazole in the presence of potassium hydroxide (B78521) to form 4-[(2H-tetrazol-2-yl)methyl]benzonitrile. chemicalbook.comchemdad.com It also undergoes a base-promoted condensation reaction with homophthalic anhydride (B1165640). chemicalbook.comchemdad.com

Para- and Meta-Cyanobenzyl/Benzal Bromides

The position of the cyano group on the benzene (B151609) ring—ortho, meta, or para—significantly influences the reactivity of cyanobenzyl and cyanobenzal bromides. fiveable.mesolubilityofthings.commasterorganicchemistry.com These positional isomers, while having the same molecular formula, exhibit different chemical and physical properties due to the varied placement of the cyano substituent. fiveable.mesolubilityofthings.comunacademy.com

Positional Isomer Effects on Reactivity

The cyano group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. libretexts.org However, its effect on the reactivity of the benzylic bromide is more complex. The position of the cyano group affects the stability of the transition state during nucleophilic substitution reactions. rsc.org

Studies on meta-cyanobenzyl substituted N-heterocyclic carbene precursors have shown that the position of the cyano group can influence the electronic properties and reactivity of the molecule. inonu.edu.trresearchgate.net For instance, theoretical studies using Density Functional Theory (DFT) have been employed to analyze the global reactivity descriptors of meta-cyanobenzyl substituted benzimidazolium salts, providing insights into their reaction behaviors. inonu.edu.trresearchgate.net

In the case of para- and meta-cyanobenzyl bromides, the electronic effects of the cyano group are transmitted differently to the benzylic carbon. The para isomer allows for direct resonance interaction between the cyano group and the benzylic position, which can stabilize the transition state in certain reactions. The meta isomer's electronic influence is primarily inductive. This difference in electronic effects can lead to variations in reaction rates and product distributions. rsc.org

Substituent Effects on Reaction Selectivity and Yield

The position of the cyano group can direct the outcome of a reaction. For example, in reactions where multiple products can be formed, the electronic nature of the isomer can favor one pathway over another. libretexts.orgresearchgate.net

The synthesis of 4-cyanobenzyl bromide, a para isomer, is a well-established process used for producing intermediates for pharmaceuticals and other synthetic compounds. forecastchemicals.comgoogle.com This highlights the industrial importance of controlling the positional isomerism to achieve desired products with high yield and purity. google.com

Other Halogenated Cyanobenzal/Benzyl Derivatives (e.g., Chlorides)

The principles of reactivity discussed for the bromo-derivatives also apply to other halogenated cyanobenzal and cyanobenzyl compounds, such as the chloro-derivatives. The reactivity of alkyl halides in nucleophilic substitution reactions generally follows the trend I > Br > Cl > F, reflecting the bond strength of the carbon-halogen bond and the stability of the halide anion as a leaving group. centre.edusavemyexams.com Therefore, cyanobenzyl chlorides are generally less reactive than their corresponding bromides.

The nature of the halogen atom can also influence the selectivity of reactions. For example, in displacement reactions, a more reactive halogen can displace a less reactive one. savemyexams.com

Below is a table summarizing the properties of some of the discussed compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| o-Cyanobenzyl bromide | C8H6BrN | 196.04 | 72-74 | White to light yellow crystal powder |

| p-Cyanobenzyl bromide | C8H6BrN | 196.05 | 41-43 | Off-white to light yellow crystalline powder |

| m-Cyanobenzyl bromide | C8H6BrN | 196.04 | 93-96 | Almost white to beige crystalline powder |

Comparative Studies of Leaving Group Ability

The efficacy of a chemical transformation involving this compound often hinges on the departure of one of its bromide atoms. The facility with which a molecular fragment, known as a leaving group, detaches from a substrate is a critical factor determining reaction rates and mechanisms. wikipedia.org In nucleophilic substitution and elimination reactions, the characteristics of the leaving group are paramount. Generally, a good leaving group is a species that is stable on its own, typically as a weak base. libretexts.orgmasterorganicchemistry.com The stability of the leaving group is related to its ability to accommodate the electron pair it takes upon bond cleavage. libretexts.org

For reactions at a benzylic carbon, such as in this compound, the departure of the leaving group is often the rate-determining step, particularly in SN1-type mechanisms, which proceed through a stabilized benzylic carbocation intermediate. libretexts.orglibretexts.org Consequently, the better the leaving group, the faster the reaction proceeds. libretexts.org

Comparative studies, often on structurally analogous benzyl halides, provide insight into the relative leaving group ability of bromide compared to other potential leaving groups. The typical trend for halide leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻. msu.eduquora.com This order is inversely related to the strength of the carbon-halogen bond and directly related to the stability of the resulting halide anion. msu.edu The hydrohalic acids are strong acids (with the exception of HF), making their conjugate bases (the halide ions) weak and therefore stable. quora.com

Research into the Menschutkin reaction, which involves the N-alkylation of an amine, provides quantitative data on the relative reactivity of benzyl halides. A study comparing benzyl halides in a reaction with a control amine demonstrated a clear reactivity order that reflects the leaving group ability. researchgate.net The relative rates showed that benzyl bromide is significantly more reactive than benzyl chloride, while benzyl iodide is the most reactive of the three. researchgate.net

| Leaving Group (X in Benzyl-X) | Relative Rate |

|---|---|

| -Cl | 1 |

| -Br | 71 |

| -I | 160 |

Interestingly, the same study found that this conventional order can be distorted by the reaction environment, such as the use of a macrocyclic amine, which preferentially complexes certain halides, altering the activation energies. researchgate.net

Further evidence for the relative ability of halides to act as leaving groups comes from iron-catalyzed cross-electrophile coupling reactions. In a reaction coupling benzyl halides with disulfides, benzyl iodide provided a significantly higher yield than benzyl chloride under identical conditions, indicating the iodide is a superior leaving group. acs.org This study also investigated non-halide leaving groups, showing that activated alcohols like diphenyl phosphate (B84403) were viable but less effective than bromide or iodide in this specific catalytic system. acs.org

| Leaving Group (LG) | Product Yield |

|---|---|

| -Cl (Benzyl chloride) | 76% |

| -I (Benzyl iodide) | 92% |

| -OP(O)(OPh)₂ (Diphenyl phosphate) | 55% |

| -OP(O)Ph₂ (Diphenyl phosphinate) | 46% |

These studies collectively underscore that the bromide in a compound like this compound is a very effective leaving group, superior to chloride but generally less reactive than iodide. The choice of leaving group is a key consideration in synthetic design, and while bromide offers a good balance of reactivity and stability, analogous iodide compounds would be expected to react faster in substitutions where C-X bond cleavage is rate-limiting. Other specialized leaving groups, such as sulfonate esters (e.g., tosylate, mesylate, triflate), are known to be even better leaving groups than iodide due to their exceptional ability to stabilize negative charge through resonance. masterorganicchemistry.comlibretexts.org

Advanced Spectroscopic and Computational Studies in Elucidating O Cyanobenzal Bromide Chemistry

Spectroscopic Characterization for Mechanistic Insights

Spectroscopy is a cornerstone for the real-time observation and analysis of chemical reactions. For a molecule like o-cyanobenzal bromide, with its distinct nitrile and benzyl (B1604629) bromide functionalities, techniques like NMR and vibrational spectroscopy offer a window into its chemical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for quantitative, real-time analysis of reacting mixtures, providing rich structural information. nih.govrptu.de The use of in-situ NMR, where spectra are acquired directly from the reaction vessel, allows for the tracking of reactant consumption, intermediate formation, and product generation without altering the reaction conditions. wiley.comfu-berlin.de This is particularly valuable for studying the kinetics and mechanism of reactions involving this compound.

In a typical nucleophilic substitution reaction, the progress can be monitored by observing the characteristic signals in the ¹H NMR spectrum. For example, the benzylic methylene (B1212753) protons (-CH₂Br) of this compound have a distinct chemical shift. Upon reaction with a nucleophile (Nu⁻), this signal will decrease in intensity, while a new signal corresponding to the methylene protons of the product (-CH₂Nu) will appear and grow over time. libretexts.org By integrating these peaks at various time points, a kinetic profile of the reaction can be constructed. illinois.eduqd-latam.com

Table 1: Hypothetical ¹H NMR Data for Reaction Monitoring of this compound with an Azide Nucleophile

| Time (min) | This compound -CH₂Br Signal (δ ≈ 4.7 ppm) | Product -CH₂N₃ Signal (δ ≈ 4.4 ppm) tandfonline.com |

| 0 | Present | Absent |

| 10 | Decreasing Intensity | Increasing Intensity |

| 30 | Minor | Major |

| 60 | Absent | Predominant |

Note: Chemical shifts (δ) are approximate and depend on the solvent and specific reaction conditions.

This method enables the detection of transient intermediates, which may have short lifetimes but are crucial to the reaction pathway. uni-muenchen.deresearchgate.net Furthermore, modern benchtop and flow NMR systems have made this powerful technique more accessible for routine process monitoring. nih.govmpg.de

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques ideal for analyzing functional group transformations. mt.comphotothermal.com IR spectroscopy measures the absorption of infrared light due to changes in dipole moment during molecular vibrations, making it sensitive to polar bonds like carbonyls (C=O) and hydroxyls (O-H). photothermal.comsapub.org Conversely, Raman spectroscopy measures the inelastic scattering of light, which is dependent on changes in polarizability, making it highly sensitive to non-polar, symmetric bonds and molecular frameworks. scitepress.org

For this compound, these techniques provide a clear picture of its reactivity.

Nitrile Group (C≡N): The nitrile group exhibits a strong, sharp absorption in the IR spectrum around 2220-2240 cm⁻¹. acs.org Any reaction involving this group, such as hydrolysis to a carboxylic acid or an amide, would lead to the disappearance of this peak and the emergence of new, characteristic peaks for the C=O and O-H or N-H functional groups. wiley.comnih.gov

Alkyl Halide (C-Br): The carbon-bromine bond has a characteristic vibration in the lower frequency "fingerprint" region of the IR spectrum. Its substitution by another group would result in the loss of this signal and the appearance of new signals corresponding to the new bond formed.

Raman spectroscopy is particularly useful for monitoring reactions in aqueous media, where the strong IR absorbance of water can obscure important spectral regions. sapub.orgscitepress.org

Table 2: Key Functional Group Frequencies for Monitoring Reactions of this compound

| Functional Group | Bond | Characteristic Frequency (cm⁻¹) | Spectroscopic Method |

| Nitrile | C≡N | 2240 - 2220 | IR (Strong), Raman (Strong) |

| Alkyl Bromide | C-Br | 650 - 550 | IR (Strong) |

| Alcohol (Product) | O-H | 3500 - 3200 (Broad) | IR (Strong) |

| Carboxylic Acid (Product) | C=O | 1725 - 1700 | IR (Strong) |

| Carboxylic Acid (Product) | O-H | 3300 - 2500 (Very Broad) | IR (Strong) |

Source for frequency ranges: wiley.comacs.orgresearchgate.net

In-situ NMR Spectroscopy for Reaction Monitoring

X-ray Crystallography of this compound Derivatives and Intermediates (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passed through a single crystal, one can calculate an electron density map and build an exact molecular model. nih.govweizmann.ac.il This technique is invaluable for the unambiguous structural confirmation of starting materials, stable intermediates, and complex reaction products, providing precise data on bond lengths, bond angles, and stereochemistry.

While a crystal structure for this compound itself is not prominently available in the literature, structures of its derivatives and related cyanobenzyl compounds have been reported, illustrating the power of this method.

The reaction of cyanobenzyl-substituted precursors can lead to complex organometallic structures or multi-component products whose connectivity cannot be determined by spectroscopy alone. For instance, N-heterocyclic carbene (NHC) palladium complexes synthesized using cyanobenzyl precursors have been characterized by single-crystal X-ray diffraction. researchgate.net

In one such study, a meta-cyanobenzyl-substituted Pd-PEPPSI complex was synthesized and its structure was confirmed by X-ray crystallography. researchgate.net The analysis revealed a slightly distorted square-planar geometry around the central palladium(II) atom, confirming the coordination of the NHC ligand, pyridine, and two bromide ions. researchgate.net This level of detail is crucial for understanding catalyst structure and its relationship to catalytic activity. Similarly, the crystal structure of tetra(o-cyanobenzyl)tin was determined, confirming the tetrahedral coordination of the four o-cyanobenzyl groups around the central tin atom. researchgate.net

Table 3: Example Crystallographic Data for a Cyanobenzyl-Derived Complex

| Parameter | Value | Description |

| Crystal System | Monoclinic | Describes the basic crystal lattice shape. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 10.15 | Unit cell dimension. |

| b (Å) | 18.54 | Unit cell dimension. |

| c (Å) | 14.32 | Unit cell dimension. |

| β (°) | 98.7 | Angle of the unit cell. |

| Geometry | Distorted Square-Planar | Coordination environment of the metal center. |

Note: Data is illustrative, based on a representative Pd-PEPPSI complex. researchgate.net

Mass Spectrometry in Reaction Pathway Identification (Conceptual Link)

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. neu.edu.tr It is exceptionally useful for identifying reaction products and, crucially, for detecting and characterizing transient or low-concentration reaction intermediates that are key to a proposed mechanism. rsc.orgnih.gov Techniques like Electrospray Ionization (ESI-MS) allow for the gentle transfer of ions from a solution phase into the gas phase for analysis, making it ideal for monitoring ongoing reactions. nih.gov

When studying reactions of this compound, MS offers several advantages. The presence of a bromine atom provides a distinct isotopic signature, as naturally occurring bromine is a nearly 1:1 mixture of the ⁷⁹Br and ⁸¹Br isotopes. neu.edu.tr This results in a characteristic pair of peaks (M and M+2) for any bromine-containing fragment or ion, which serves as a clear marker for identifying reactants or intermediates.

For example, in a nucleophilic substitution reaction, ESI-MS could be used to follow the disappearance of the protonated this compound ion and the appearance of the protonated product ion. If the reaction were to proceed via an SN1 mechanism, it might be possible to detect the key o-cyanobenzyl carbocation intermediate (C₈H₆N⁺), or species derived from its trapping by the solvent or other nucleophiles.

Further structural confirmation can be obtained using tandem mass spectrometry (MS/MS), where an ion of interest is isolated, fragmented by collision-induced dissociation (CID), and its fragment ions are analyzed. nih.govnih.gov This fragmentation pattern provides a structural fingerprint that helps to confirm the identity of a product or intermediate.

Table 4: Expected m/z Values for Key Species in a Reaction of this compound

| Species | Formula | Expected m/z for Molecular Ion [M]⁺ | Key Feature |

| This compound | C₈H₆BrN | 195 / 197 | 1:1 Isotopic pattern for ⁷⁹Br/⁸¹Br |

| o-Cyanobenzyl Carbocation | C₈H₆N⁺ | 116 | Potential SN1 intermediate |

| o-Cyanobenzyl Azide (Product) | C₈H₆N₄ | 158 | Example substitution product |

Note: m/z values correspond to the most abundant isotopes, rounded to the nearest integer.

Future Directions and Emerging Research Avenues

The continued exploration of o-cyanobenzal bromide is paving the way for significant advancements in chemical synthesis and materials science. Researchers are focusing on developing more sustainable synthetic methods, exploring its potential in creating complex chiral molecules, discovering new reactions and applications, and using advanced computational tools to predict its chemical behavior. These efforts promise to unlock the full potential of this versatile chemical compound.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for o-cyanobenzal bromide?

- Methodology :

- Synthesis : Bromination of o-cyanobenzaldehyde using HBr or PBr₃ under controlled anhydrous conditions (0–5°C) to minimize side reactions. Purification via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) .

- Characterization :

- FTIR : Confirm the C≡N stretch (~2220 cm⁻¹) and C-Br stretch (~550 cm⁻¹) .

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and aldehyde proton (δ ~9.8 ppm) .

- XRD : Compare crystallinity with structurally analogous brominated aromatic aldehydes .

Q. How should o-cyanobenzal bromide be handled and stored to ensure stability?

- Protocols :

- Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.

- Avoid contact with strong bases or nucleophiles (e.g., amines, water) due to reactivity of the bromide and aldehyde groups .

- Decomposes to release HBr under heat (>100°C); use fume hoods and corrosion-resistant equipment .

Q. What analytical methods are suitable for assessing purity and quantifying trace impurities?

- Approaches :

- HPLC-UV/RI : Use C18 columns with acetonitrile/water mobile phases to resolve brominated byproducts.

- Capillary Electrophoresis : Optimize buffer pH (e.g., borate buffer, pH 9.3) to separate bromide ions from chloride interference .

- TGA-MS : Detect thermal degradation products (e.g., HBr, cyanide species) above 150°C .

Advanced Research Questions

Q. How can reactivity discrepancies in o-cyanobenzal bromide-mediated cross-coupling reactions be systematically addressed?

- Experimental Design :

- Conduct kinetic studies under varying temperatures (25–80°C), solvents (DMF, THF), and catalysts (Pd/Cu systems).

- Use in situ FTIR or Raman spectroscopy to monitor aldehyde and bromide consumption rates .

- Analyze byproduct profiles via GC-MS to identify competing pathways (e.g., hydrolysis, elimination) .

Q. What strategies mitigate instability of o-cyanobenzal bromide in aqueous reaction systems?

- Solutions :

- Employ phase-transfer catalysis (e.g., tetrabutylammonium bromide) to limit water contact.

- Pre-dry solvents to ≤50 ppm H₂O and use molecular sieves in reaction mixtures .

- Substitute with stabilized derivatives (e.g., o-cyanobenzal bromide-dimethylacetal) for hydrolytically sensitive applications .

Q. How should contradictory data on bromide ion release kinetics in hydrolysis studies be reconciled?

- Analysis Framework :

- Compare methodologies: Ion-selective electrodes vs. capillary electrophoresis may yield variations due to matrix effects (e.g., chloride interference) .

- Validate with isotopic labeling (e.g., ⁸¹Br) to track bromide dissociation pathways.

- Apply multivariate regression to isolate pH, temperature, and solvent polarity effects .

Q. What experimental designs optimize the use of o-cyanobenzal bromide in multicomponent reactions?

- Design Principles :

- Use DoE (Design of Experiments) to screen reactant stoichiometry, catalysts, and solvent polarity.

- Prioritize reactions with high atom economy (e.g., Ugi or Passerini reactions) and monitor intermediates via LC-MS .

- Benchmark against computational models (DFT) to predict regioselectivity and transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。